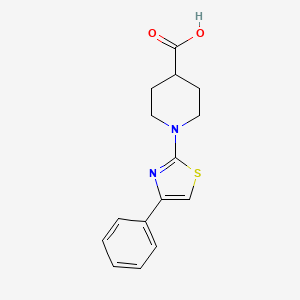

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid is a compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. This is followed by a nucleophilic substitution reaction to attach the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Catalysts and solvents are chosen to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Carboxylic Acid Functional Group Reactions

The carboxylic acid group enables classic acid-base and nucleophilic substitution reactions:

Key findings:

-

Esterification proceeds optimally under acidic catalysis at elevated temperatures (60–80°C).

-

Amide derivatives show enhanced stability compared to esters in biological assays.

Thiazole Ring Reactivity

The 4-phenylthiazol-2-yl group participates in electrophilic substitution and coordination chemistry:

Key findings:

-

Bromination occurs preferentially at the 5-position of the thiazole ring .

-

Suzuki coupling introduces aryl groups without disrupting the piperidine-carboxylic acid backbone .

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation and oxidation:

| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I/K₂CO₃ (DMF, 60°C) | Quaternary ammonium salt | |

| Oxidation | KMnO₄/H₂SO₄ (0°C) | Piperidine-4-carboxylic acid N-oxide |

Key findings:

-

N-Alkylation requires anhydrous conditions to avoid hydrolysis of the carboxylic acid .

-

Oxidation yields an N-oxide with retained thiazole ring integrity .

Cyclization and Multicomponent Reactions

Controlled cyclization forms fused heterocycles:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄ (reflux, 4h) | Thiazolo[3,2-a]piperidine derivative | |

| Base-Mediated Cyclization | NaOEt (ethanol, 12h) | Spirocyclic oxazolidinone |

Key findings:

-

Cyclization under acidic conditions favors six-membered ring formation.

-

Base-mediated reactions yield spirocyclic products with potential bioactivity .

Spectroscopic Characterization

Post-reaction validation employs:

-

¹H/¹³C NMR : Confirms regioselectivity in substitution reactions (e.g., aromatic proton shifts at δ 7.3–8.1 ppm) .

-

IR Spectroscopy : Detects carbonyl stretches (νC=O at 1680–1720 cm⁻¹) and S–N vibrations (νS–N at 650 cm⁻¹) .

Mechanistic Insights

-

Electrophilic Substitution : The thiazole ring directs electrophiles to the 5-position due to electron-withdrawing effects of the sulfur and nitrogen atoms .

-

Carboxylic Acid Activation : DCC-mediated coupling involves intermediate O-acylisourea formation, facilitating amide bond synthesis.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols emphasize solvent selection, catalyst efficiency, and spectroscopic validation to optimize reaction outcomes.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid. For instance, compounds synthesized from thiazolidine derivatives exhibited significant antioxidant activity against free radicals, particularly in assays using the DPPH radical . This suggests potential applications in preventing oxidative stress-related diseases.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Research indicates that this compound derivatives can act as competitive inhibitors of tyrosinase. One derivative demonstrated a notable inhibition rate of 66.47% at a concentration of 20 μM in mushroom tyrosinase assays . This positions the compound as a candidate for skin-whitening agents and treatments for conditions like melasma.

Antimicrobial Properties

Some studies have evaluated the antimicrobial activity of thiazolidine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These evaluations were performed using the Resazurin microtiter assay method, which demonstrated promising results, indicating potential applications in developing new antibacterial agents .

Anticancer Activity

There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. In vitro studies have shown that certain synthesized compounds can inhibit the growth of cancer cell lines, although further research is needed to establish their efficacy and mechanism of action .

Mecanismo De Acción

The mechanism of action of 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

Dasatinib: Another thiazole-containing compound with anticancer properties.

Ixabepilone: Features a thiazole ring and is used in cancer treatment.

Uniqueness: 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid is unique due to its combination of a thiazole ring, piperidine ring, and carboxylic acid group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Actividad Biológica

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a piperidine ring substituted with a thiazole moiety and a phenyl group, with a carboxylic acid functional group at the 4-position of the piperidine. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds related to this compound may function as modulators of the survival motor neuron (SMN) protein, which is crucial for the treatment of spinal muscular atrophy (SMA) and other neurodegenerative disorders. The presence of the thiazole and piperidine moieties is essential for their interaction with biological targets, influencing cellular pathways related to protein synthesis and degradation .

Pharmacological Properties

The compound has been studied for several pharmacological properties:

- Anticonvulsant Activity : Certain thiazole derivatives have shown anticonvulsant effects, indicating that modifications in the thiazole structure can lead to enhanced activity against seizures .

- Antitumor Activity : Thiazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance antiproliferative activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- The thiazole moiety plays a critical role in biological activity.

- Substituents on the phenyl ring can significantly influence the compound's efficacy and selectivity toward biological targets.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(3-(4-Bromophenyl)thiazol-2-yl)piperidine | Similar thiazole and piperidine structure | Different substitution pattern |

| 1-(4-(3-Chlorophenyl)thiazol-2-yl)piperidine | Chlorine instead of bromine | Potentially different biological activity |

| 1-(4-(Phenyl)thiazol-2-yl)piperidine | No halogen substitution | Lacks halogen's influence on reactivity |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in enhancing therapeutic potential.

Study on SMN Protein Induction

A study focused on the induction of SMN protein levels highlighted that certain analogs of thiazole-piperidine compounds could significantly enhance SMN expression in SMA patient-derived cell lines. The findings suggested that these compounds might provide a therapeutic strategy for SMA by increasing SMN protein levels through various mechanisms, including direct binding to SMN mRNA or enhancing its stability .

Antitumor Efficacy

Another research effort evaluated several thiazole derivatives for their cytotoxic effects against cancer cell lines. The study reported IC50 values indicating potent antiproliferative activity, suggesting that modifications in the structure could yield compounds with improved efficacy compared to standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Studies

In anticonvulsant studies, certain derivatives were shown to eliminate tonic extensor phases in animal models, providing a basis for further development of thiazole-containing compounds as potential treatments for epilepsy .

Propiedades

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-14(19)12-6-8-17(9-7-12)15-16-13(10-20-15)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYUAVFHRXCWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.